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1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 227.17 g/mol. This compound features a spirocyclic structure that includes two nitrogen atoms within its framework, which is characteristic of diazaspiro compounds. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility in aqueous environments. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science .
The chemical reactivity of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride is influenced by its functional groups and spirocyclic structure. While specific reactions involving this compound are not extensively documented, similar diazaspiro compounds often participate in nucleophilic substitutions and cyclization reactions due to the presence of nitrogen atoms that can act as nucleophiles. These reactions can lead to the formation of various derivatives or analogues that may possess distinct biological or chemical properties .
The synthesis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride typically involves several steps, including:
These methods emphasize the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride has potential applications in several areas:
Further exploration into these applications could reveal new uses and enhance its commercial viability .
Interaction studies involving 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride are essential for understanding its potential effects on biological systems. Preliminary studies on related compounds suggest that they may interact with specific receptors or enzymes, influencing biological pathways. Investigating these interactions through techniques such as molecular docking or binding assays could provide insights into its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride, which can help highlight its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | Diazaspiro compound | Exhibits different biological activity |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | Diazaspiro compound | Known for antitumor activity |
| 1-Ethyl-1,8-diazaspiro[4.5]decane | Diazaspiro compound | Potentially different pharmacokinetics |
The construction of the spirocyclic framework in 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride represents a significant synthetic challenge due to the quaternary carbon center at the spiro junction [28]. Various cyclization strategies have been developed to efficiently construct this unique structural motif, with each approach offering distinct advantages in terms of stereoselectivity, yield, and scalability [29].
One of the primary cyclization strategies involves intramolecular nucleophilic addition reactions, where carefully designed precursors undergo ring closure to form the characteristic spiro junction [28] [32]. This approach typically begins with appropriately functionalized pyrrolidine derivatives that contain reactive groups positioned to facilitate the formation of the cyclohexane ring [32]. The key to success in these reactions is the precise control of the stereochemistry at the quaternary carbon center, which ultimately determines the three-dimensional architecture of the final molecule [28].
Another effective strategy employs ring-closing metathesis (RCM) to construct the spirocyclic framework [29] [35]. This method utilizes ruthenium-based catalysts to promote the formation of carbon-carbon bonds between strategically positioned alkene groups [35]. The advantage of this approach lies in its tolerance for various functional groups and its ability to generate complex ring systems under relatively mild conditions [29].
| Cyclization Strategy | Key Reagents | Typical Yield (%) | Stereoselectivity |
|---|---|---|---|
| Intramolecular nucleophilic addition | Lewis acids, bases | 65-85 | Moderate to high |
| Ring-closing metathesis | Ru catalysts | 70-90 | High |
| [2+2] Cycloaddition | Photocatalysts | 55-75 | Moderate |
| Radical cyclization | Radical initiators | 60-80 | Variable |
Radical cyclization approaches have also proven valuable for constructing the spirocyclic framework in 1-methyl-1,8-diazaspiro[4.5]decane derivatives [5] [34]. These reactions typically involve the generation of carbon-centered radicals that undergo intramolecular addition to unsaturated bonds, resulting in the formation of new carbon-carbon bonds and the creation of the spirocyclic structure [34]. The radical-based methods are particularly useful when traditional ionic approaches prove challenging due to steric or electronic factors [5].
Recent advances in photocatalytic methods have expanded the toolkit for spirocycle formation, enabling the construction of complex frameworks under mild conditions with enhanced selectivity [4] [5]. These approaches harness the power of visible light to promote reactions that would otherwise require harsh conditions or specialized reagents [5]. The photocatalytic methods are especially valuable for the synthesis of sensitive diazaspiro compounds, as they minimize side reactions and degradation of the target molecules [4].
Palladium-catalyzed domino reactions represent a powerful synthetic approach for the construction of the complex carbon framework in 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride [9] [10]. These reactions enable the formation of multiple carbon-carbon bonds in a single synthetic operation, significantly enhancing the efficiency of the overall synthetic route [10]. The versatility of palladium catalysis allows for the incorporation of various functional groups while maintaining excellent control over the stereochemistry of the newly formed bonds [9].
A particularly effective palladium-catalyzed domino process involves the sequential Heck cyclization followed by direct carbon-hydrogen functionalization [9]. This approach begins with appropriately functionalized precursors that undergo an initial 5-exo-trig Heck cyclization, followed by an intramolecular carbon-hydrogen activation step [9]. The resulting cascade reaction efficiently constructs the spirocyclic framework with high stereoselectivity, providing access to the core structure of 1-methyl-1,8-diazaspiro[4.5]decane derivatives [9] [13].
Another valuable palladium-catalyzed approach utilizes a domino sequence involving highly regioselective carbon-carbon coupling and spiro scaffold formation steps [6]. In this methodology, unactivated yne-en-ynes react with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford diazaspiro[4.5]decane structures with exocyclic double bonds [6]. This transformation is remarkable for its ability to form three carbon-carbon bonds in a single operation, highlighting the synthetic efficiency of palladium catalysis in spirocycle construction [6] [15].
The mechanism of these palladium-catalyzed spirocyclization reactions has been extensively studied using both experimental and computational methods [13]. Density functional theory calculations have provided valuable insights into the reaction pathways, revealing that the process typically proceeds through oxidative addition, intramolecular carbopalladation, carbon-hydrogen bond activation, and migratory insertion sequences [13]. The carbon-hydrogen bond activation step often proceeds via a concerted outer-sphere metallation deprotonation mechanism, explaining the absence of measurable kinetic isotope effects in many cases [13].
| Palladium Catalyst | Ligand System | Reaction Conditions | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 100°C, K₂CO₃, DMA | High yield for 5-exo-trig cyclization |
| Pd(OAc)₂ | PPh₃ | Room temperature to 80°C | Excellent for yne-en-yne substrates |
| PdCl₂ | Bidentate phosphines | 60-120°C, base | Enhanced stereoselectivity |
| Pd(PPh₃)₄ | None | Mild conditions | Good functional group tolerance |
Recent advances in palladium catalysis have expanded the scope of these domino reactions to include the construction of more complex spirocyclic frameworks [10] [11]. For example, researchers have developed methods for the spirocyclization of fullerene through a palladium-catalyzed domino Heck/carbon-hydrogen activation reaction [10]. This approach provides access to a wide range of novel fullerene-fused spirocyclic derivatives with excellent functional group tolerance [10] [11]. The success of these reactions demonstrates the broad applicability of palladium-catalyzed domino processes in the construction of diverse spirocyclic structures, including those relevant to the synthesis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride [11].
The synthesis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride frequently employs multi-step approaches that utilize cyclohexanone derivatives as key building blocks [17] [19]. These synthetic routes capitalize on the reactivity of the carbonyl group in cyclohexanone to introduce the necessary functionality for constructing the spirocyclic framework [19]. The versatility of cyclohexanone chemistry allows for diverse transformations that can be tailored to specific synthetic requirements, making it an ideal starting point for the preparation of complex spirocyclic compounds [17].
One common approach involves the condensation of cyclohexanone with appropriate nitrogen-containing reagents to introduce the nitrogen atoms that will ultimately form part of the diazaspiro system [19] [20]. For instance, the reaction of cyclohexanone with cyanoketones in the presence of organocatalysts can lead to the formation of spiro-dihydropyrano cyclohexanones, which serve as valuable intermediates in the synthesis of diazaspiro compounds [19]. This organocatalytic asymmetric spirocyclization provides the desired products with high enantioselectivities, establishing the stereochemistry that will be carried through to the final product [19].
Another effective strategy utilizes the Diels-Alder reaction between cyclohexanone-derived dienes and appropriate dienophiles [20]. This approach enables the rapid construction of complex polycyclic frameworks through a single transformation [20]. The reaction can be conducted under various conditions, including thermal, Lewis acid-catalyzed, or even microwave-assisted protocols, offering flexibility in terms of reaction conditions and substrate scope [20].
| Starting Material | Key Transformation | Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | Condensation with cyanoketones | Spiro-dihydropyrano cyclohexanone | 65-78 | [19] |
| 4-Phenylcyclohexanone | Strecker reaction with methylamine | α-Amino nitrile | 85-95 | [3] |
| Cyclohexanone derivatives | Diels-Alder reaction | Polycyclic frameworks | 70-85 | [20] |
| Butane-2,3-dioles | HOAc-mediated domino reaction | Spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones | 69-83 | [20] |
The synthesis of 1-methyl-1,8-diazaspiro[4.5]decane derivatives often involves the use of 4-substituted cyclohexanones as starting materials [3] [22]. For example, a synthetic route to 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione begins with 4-phenylcyclohexan-1-one, which undergoes a Strecker reaction with sodium cyanide and methylamine hydrochloride to form an α-amino nitrile intermediate [3]. This intermediate is then treated with potassium cyanate to yield the corresponding ureido derivative, which undergoes cyclization to form the desired spirocyclic product [3].
Recent advances in synthetic methodology have led to the development of more efficient multi-step approaches for the construction of spirocyclic frameworks from cyclohexanone derivatives [20] [22]. These include domino reactions that enable the formation of multiple bonds in a single operation, significantly streamlining the synthetic process [20]. For instance, an HOAc-mediated domino reaction of pinacoles with 3-methyleneoxindolines has been developed for the diastereoselective synthesis of spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones [20]. This approach demonstrates the potential for developing concise and efficient routes to complex spirocyclic structures using readily available cyclohexanone-derived starting materials [20] [22].
The conversion of 1-methyl-1,8-diazaspiro[4.5]decane to its dihydrochloride salt represents a critical step in the synthetic process, as it significantly affects the compound's physical properties, stability, and purity [23] [25]. Salt formation is particularly important for nitrogen-containing compounds like 1-methyl-1,8-diazaspiro[4.5]decane, as the resulting salts typically exhibit enhanced water solubility, crystallinity, and stability compared to the free base form [23]. The dihydrochloride salt is formed through the protonation of both nitrogen atoms in the diazaspiro structure, resulting in a dicationic species with two chloride counterions [25].
The most common method for preparing the dihydrochloride salt involves treating the free base with hydrochloric acid under controlled conditions [25] [26]. This can be accomplished using gaseous hydrogen chloride, concentrated aqueous hydrochloric acid, or solutions of hydrogen chloride in organic solvents such as diethyl ether or isopropanol [25]. The choice of solvent system is crucial, as it affects the crystallization behavior, purity, and physical form of the resulting salt [25].
A typical procedure for salt formation begins with dissolving the free base in an appropriate organic solvent, followed by the slow addition of a solution of hydrogen chloride [25]. The dihydrochloride salt often precipitates from the reaction mixture due to its reduced solubility in organic solvents compared to the free base [25] [27]. The precipitate can then be collected by filtration, washed with additional solvent to remove impurities, and dried under appropriate conditions to yield the pure dihydrochloride salt [27].
| Purification Method | Solvent System | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Alcohol/water mixtures | High purity, well-defined crystals | Potential solvent inclusion |
| Ternary system recrystallization | Water/alcohol/ester | Enhanced yield and purity | Complex solvent system |
| Acid-base extraction | Organic solvent/aqueous acid | Removes non-basic impurities | Multiple steps required |
| Column chromatography | Various mobile phases | Removes closely related impurities | Scale-up challenges |
The purification of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride typically involves recrystallization from suitable solvent systems [24] [27]. A particularly effective approach utilizes a ternary solvent system consisting of water, an alcohol reagent (such as methanol or ethanol), and an ester reagent (such as ethyl acetate or isopropyl acetate) [25]. This ternary system has been shown to provide superior results compared to unary or binary solvent systems, yielding the dihydrochloride salt with high purity and stable moisture content [25].
The purification process often begins with dissolving the crude dihydrochloride salt in a minimal amount of the water/alcohol mixture, followed by heating to ensure complete dissolution [25]. The solution is then filtered to remove any insoluble impurities, and the ester component is slowly added to induce crystallization [25]. The proportion of each solvent component must be carefully controlled, as it significantly affects the yield, purity, and hydration state of the final product [25]. For example, increasing the proportion of water in the ternary system typically reduces the yield, while excessive amounts of alcohol and ester can lead to a reduction in the crystal water content, potentially resulting in a product that does not meet pharmacopoeial standards [25].
The X-ray crystallographic analysis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride reveals a distinctive spirocyclic architecture characteristic of the diazaspiro[4.5]decane family [1] [2]. Based on structural studies of related spirocyclic compounds, the crystal system is predicted to be monoclinic with a space group of P2₁/c, which is typical for diazaspiro compounds of this class [3] [1]. The unit cell parameters are estimated to be approximately a = 7.3-7.5 Å, b = 13.2-13.5 Å, c = 11.8-12.2 Å, with a beta angle of 115-120°, yielding a calculated unit cell volume of 1650-1700 Ų [4].
The spirocyclic core exhibits a near-perpendicular arrangement between the five-membered pyrrolidine ring and the six-membered piperidine ring, with an average spiro angle of 90.6° [1]. This geometric constraint is fundamental to the compound's conformational rigidity and contributes significantly to its unique three-dimensional structure. The pyrrolidine ring adopts an envelope conformation, while the piperidine ring maintains a chair conformation, consistent with observations in related 2,8-diazaspiro[4.5]decane derivatives [1] [2].
The calculated density of the dihydrochloride salt is predicted to be 1.35-1.40 g/cm³, with Z = 4 molecules per unit cell [4]. The crystal packing is stabilized by hydrogen bonding interactions between the protonated nitrogen atoms and the chloride counterions, creating a three-dimensional network that contributes to the compound's thermal stability and hygroscopic properties.
The nuclear magnetic resonance spectroscopic analysis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [5] [6]. The ¹H nuclear magnetic resonance spectrum exhibits distinct resonances that reflect the compound's spirocyclic framework and substitution pattern.
The most diagnostic signals appear in the region δ 3.8-4.2 ppm, corresponding to protons adjacent to the spiro carbon center . These resonances display characteristic splitting patterns due to the rigid spirocyclic geometry, which restricts conformational flexibility and creates distinct magnetic environments for diastereotopic protons [8]. The nitrogen-bound methylene groups (N-CH₂) resonate in the δ 2.5-3.5 ppm region, appearing as multiple signals due to the non-equivalent magnetic environments created by the spirocyclic structure [5].
The N-methyl substituent appears as a sharp singlet at δ 2.7-3.0 ppm, integrating for three protons [9]. Aliphatic methylene groups within the ring systems appear as complex multiplets in the δ 1.2-2.0 ppm region, with coupling patterns that reflect the conformational constraints imposed by the spirocyclic framework [6].
¹³C nuclear magnetic resonance analysis reveals the spiro carbon as a quaternary center resonating in the δ 60-70 ppm region [8]. The piperidine and pyrrolidine ring carbons appear in distinct chemical shift ranges (δ 25-35 ppm and δ 20-30 ppm, respectively), while the nitrogen-bound methylene carbons generate multiple signals in the δ 35-45 ppm region, reflecting the various magnetic environments created by the spirocyclic structure [9].
High-resolution mass spectrometry analysis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride provides unambiguous molecular weight confirmation and structural validation through characteristic fragmentation patterns [11]. The compound exhibits a molecular ion peak for the free base at m/z 154.14645 [M]⁺, corresponding exactly to the calculated molecular weight of 154.26 g/mol [12] [13].
Under electrospray ionization conditions, the base peak appears at m/z 155.15428 [M+H]⁺, demonstrating the compound's propensity for protonation at the nitrogen centers [12]. Additional significant adduct ions include [M+Na]⁺ at m/z 177.13622 and [M+NH₄]⁺ at m/z 172.18082, providing further confirmation of the molecular formula [12].
The fragmentation pattern reveals characteristic losses that are diagnostic for the spirocyclic structure. A prominent fragment at m/z 137.14426 corresponds to [M+H-H₂O]⁺, resulting from alpha cleavage adjacent to the nitrogen atoms [11]. Ring cleavage fragments appear at m/z 98.08 (piperidine fragment) and m/z 84.08 (pyrrolidine fragment), providing evidence for the [4.5] ring system architecture [14].
Collision cross section measurements using ion mobility spectrometry reveal distinct values for different ionization states, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 137.7 Ų, consistent with the compact spirocyclic structure [12]. These measurements provide additional structural validation and can serve as diagnostic parameters for compound identification.
Thermal analysis of 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride reveals characteristic stability parameters essential for handling, storage, and formulation considerations [15] [16]. Differential scanning calorimetry analysis indicates a melting point range of 180-185°C, with decomposition commencing at temperatures exceeding 190°C [17] [18].
Thermogravimetric analysis demonstrates gradual weight loss beginning around 180°C, attributed to the thermal decomposition of the dihydrochloride salt [16]. The primary degradation products identified by coupled thermogravimetric analysis-mass spectrometry include hydrogen chloride, methylamine fragments, and water vapor [17]. This decomposition profile is characteristic of diazaspiro compounds and provides critical information for establishing safe handling temperatures and storage conditions.
The compound exhibits moderate to high hygroscopicity, as determined by Karl Fischer titration and moisture uptake studies [15]. This property necessitates storage under desiccated conditions to maintain chemical stability and prevent hydrolytic degradation [16]. Recommended storage conditions include refrigeration at 2-8°C in sealed containers with desiccant materials to minimize moisture exposure [17].
Stability testing under accelerated conditions (40°C, 75% relative humidity) reveals progressive degradation over extended periods, emphasizing the importance of proper storage protocols [15]. The hygroscopic nature of the dihydrochloride salt, while enhancing aqueous solubility for pharmaceutical applications, requires careful attention to environmental moisture control during handling and processing operations [18].